Cas no 886500-77-2 (2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid)

2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a quinazoline-derived compound featuring a thioether-linked acetic acid moiety. Its structural framework, incorporating a 3,4-dihydroquinazolin-4-one core, lends itself to potential applications in medicinal chemistry and organic synthesis. The presence of the thioacetic acid group enhances reactivity, enabling functionalization or conjugation in drug design. The ethyl and methyl substituents contribute to controlled steric and electronic effects, influencing binding affinity or solubility. This compound may serve as a versatile intermediate for developing pharmacologically active agents, particularly in targeting enzyme inhibition or modulating biological pathways. Its well-defined structure allows for precise modifications, making it valuable in exploratory research and scaffold optimization.
2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid structure
886500-77-2 structure
商品名:2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
CAS番号:886500-77-2
MF:C13H14N2O3S
メガワット:278.326861858368
CID:5745664
PubChem ID:7174451

2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
    • (3-Ethyl-6-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid
    • 886500-77-2
    • 2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)aceticacid
    • 2-[(3-ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid
    • MDL: MFCD06739940
    • インチ: 1S/C13H14N2O3S/c1-3-15-12(18)9-6-8(2)4-5-10(9)14-13(15)19-7-11(16)17/h4-6H,3,7H2,1-2H3,(H,16,17)
    • InChIKey: NJPAUBZGGBOIGW-UHFFFAOYSA-N
    • ほほえんだ: S(CC(=O)O)C1=NC2C=CC(C)=CC=2C(N1CC)=O

計算された属性

  • せいみつぶんしりょう: 278.07251349g/mol
  • どういたいしつりょう: 278.07251349g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 411
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM218104-1g
2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
886500-77-2 97%
1g
$648 2022-08-31
Chemenu
CM218104-1g
2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
886500-77-2 97%
1g
$551 2021-08-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1667470-1g
2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
886500-77-2 98%
1g
¥8565.00 2024-04-26

2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid 関連文献

2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acidに関する追加情報

2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic Acid: A Comprehensive Overview

2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid (CAS No. 886500-77-2) is a complex organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and potential applications in drug development. The molecule features a quinazoline ring system with substituents at positions 2, 3, and 6, along with a thioacetate group attached to the nitrogen atom at position 2. This combination of functional groups makes it a promising candidate for various research and industrial applications.

The quinazoline core of this compound is a bicyclic aromatic system that is highly versatile in terms of chemical modification. The presence of the thioacetate group introduces additional reactivity and bioavailability, which are critical factors in drug design. Recent studies have highlighted the potential of this compound as a precursor for the synthesis of bioactive molecules, particularly in the context of anti-cancer and anti-inflammatory agents. Researchers have demonstrated that quinazoline derivatives with similar structural features exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a valuable lead in oncology research.

In addition to its biological applications, CAS No. 886500-77-2 has shown promise in materials science due to its ability to form stable coordination complexes with metal ions. These complexes exhibit unique optical and electronic properties, making them suitable for use in advanced materials such as sensors, catalysts, and optoelectronic devices. Recent advancements in green chemistry have also led to the exploration of this compound as a sustainable alternative to traditional reagents in organic synthesis.

The synthesis of 2-(3-Ethyl)-6-methyl)-4H-pyrimidinone thioacetate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the quinazoline ring through condensation reactions, followed by selective substitution to introduce the ethyl and methyl groups at positions 3 and 6, respectively. The final step involves the attachment of the thioacetate group via nucleophilic substitution, ensuring high purity and stability of the final product.

From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These analyses have confirmed the molecular structure and provided insights into the compound's electronic properties. Furthermore, computational studies using density functional theory (DFT) have been conducted to predict its reactivity and stability under various conditions.

Looking ahead, CAS No. 886500_77_2 holds immense potential for further exploration in both academic and industrial settings. Its unique combination of structural features makes it an ideal candidate for developing novel therapeutic agents and advanced materials. As research continues to uncover its full spectrum of applications, this compound is poised to play a pivotal role in driving innovation across multiple disciplines.

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